

Navigating the Thermochemical Landscape of 1-Chloro-4-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-methylhexane

Cat. No.: B8703372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **1-chloro-4-methylhexane**. In the absence of direct experimental values, this document details the robust estimation of key thermochemical properties—standard enthalpy of formation, standard entropy, and heat capacity—through the well-established Benson Group Additivity Method. This guide offers a foundational dataset for researchers engaged in areas such as reaction kinetics, process design, and computational modeling where the thermodynamic properties of halogenated alkanes are critical.

Estimated Thermochemical Data for 1-Chloro-4-methylhexane

The following tables summarize the calculated thermochemical properties for **1-chloro-4-methylhexane** in the ideal gas phase. These values have been derived using the Benson Group Additivity Method, a widely recognized and reliable estimation technique.

Table 1: Estimated Standard Enthalpy of Formation and Standard Entropy

Property	Symbol	Value	Units
Standard Enthalpy of Formation (298.15 K)	$\Delta_f H^\circ$	-295.6	kJ/mol
Standard Entropy (298.15 K)	S°	445.5	J/mol·K

Table 2: Estimated Ideal Gas Heat Capacity (C_p) at Various Temperatures

Temperature (K)	Heat Capacity (J/mol·K)
300	185.2
400	225.8
500	262.5
600	294.1
800	345.3
1000	385.1
1500	455.9

Methodology: The Benson Group Additivity Method

The thermochemical data presented in this guide were calculated using the Benson Group Additivity Method. This approach is founded on the principle that the thermochemical properties of a molecule can be accurately estimated by summing the contributions of its constituent chemical groups. This method is particularly valuable when experimental data is unavailable.

The general equation for the Benson Group Additivity Method is:

$$\text{Property} = \sum (\text{Group Contribution}) + \sum (\text{Correction Factors})$$

Where:

- Property can be the standard enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), or heat capacity (C_p).
- Group Contribution is the empirically determined value for a specific chemical group.
- Correction Factors account for non-additive effects such as ring strain or steric interactions. For an acyclic molecule like **1-chloro-4-methylhexane**, these corrections are generally not required.

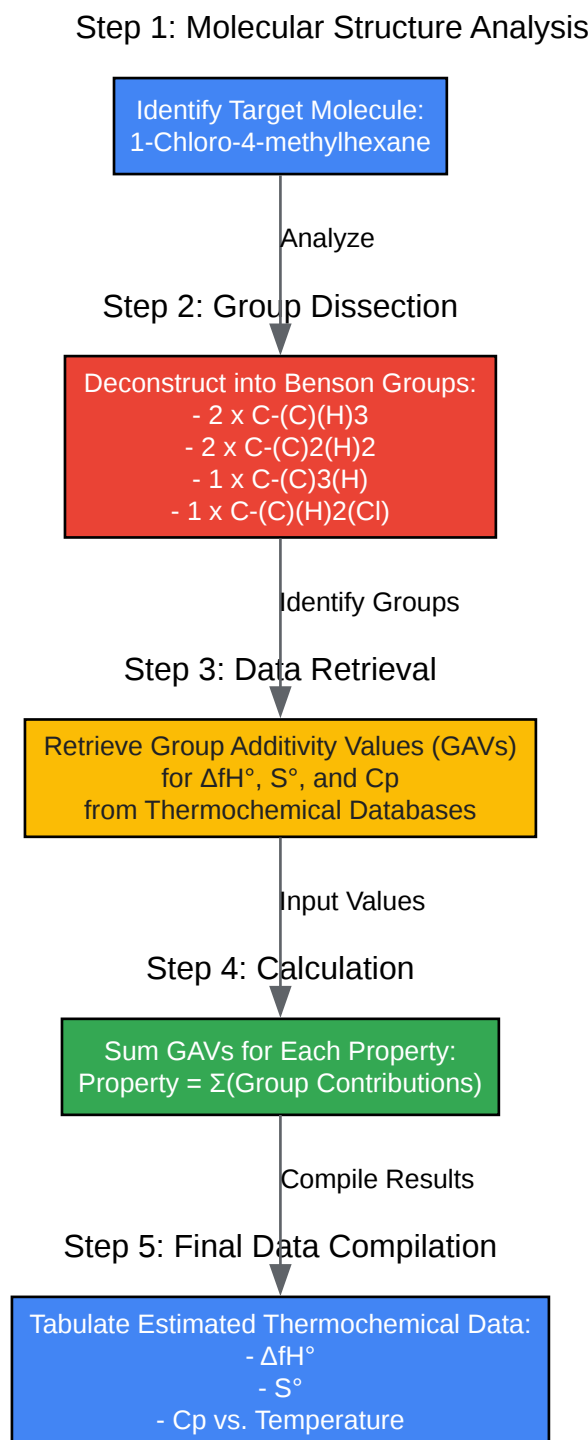
To calculate the thermochemical properties of **1-chloro-4-methylhexane** ($\text{CH}_3\text{-CH}(\text{CH}_3)\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-Cl}$), the molecule is dissected into the following Benson groups:

- Two C-(C)(H)_3 groups: Representing the two terminal methyl groups.
- Two $\text{C-(C)}_2\text{(H)}_2$ groups: Representing the two methylene groups in the chain.
- One $\text{C-(C)}_3\text{(H)}$ group: Representing the tertiary carbon atom.
- One $\text{C-(C)(H)}_2\text{(Cl)}$ group: Representing the primary chlorinated carbon atom.

The specific group additivity values (GAVs) used for the calculations are compiled from various critically evaluated sources in thermochemical literature.

Below is a workflow diagram illustrating the application of the Benson Group Additivity Method for determining the thermochemical properties of **1-chloro-4-methylhexane**.

Workflow for Estimating Thermochemical Data of 1-Chloro-4-methylhexane

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Caption: Benson Group Additivity Method Workflow.

Significance and Applications

The thermochemical data provided in this guide for **1-chloro-4-methylhexane** are essential for a variety of applications in research and industry:

- **Chemical Process Simulation:** Accurate thermochemical data is fundamental for the design, optimization, and safety analysis of chemical processes involving **1-chloro-4-methylhexane**.
- **Reaction Mechanism and Kinetic Modeling:** This data is crucial for developing and validating reaction mechanisms, predicting reaction rates, and understanding combustion and pyrolysis processes.
- **Drug Discovery and Development:** In the pharmaceutical industry, understanding the thermodynamic properties of molecules is important for predicting their stability, reactivity, and interactions in biological systems.
- **Environmental Fate and Transport Modeling:** Thermochemical data can be used to model the behavior and persistence of halogenated compounds in the environment.

This technical guide serves as a valuable resource by providing estimated yet reliable thermochemical data for **1-chloro-4-methylhexane**, thereby facilitating further research and development in various scientific and industrial fields. The detailed methodology also offers a transparent and reproducible approach for the estimation of thermochemical properties for other compounds where experimental data is lacking.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com